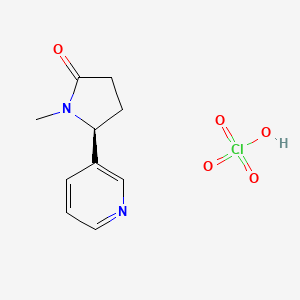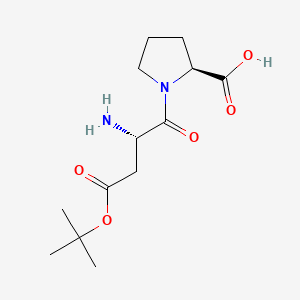
Epiequisetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiequisetin ist ein Tetramsäurederivat, das aus dem marinen Schwamm-abgeleiteten Pilz Fusarium equiseti isoliert wurde . Es hat aufgrund seiner zytotoxischen Eigenschaften, insbesondere gegen Prostatakrebszellen, erhebliche Aufmerksamkeit erregt . Diese Verbindung ist bekannt für ihre Fähigkeit, die Zellproliferation, Apoptose und Migration zu regulieren, was sie zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .
Wirkmechanismus
Target of Action
Epiequisetin, also known as 5’-Epiequisetin, is a tetramic acid derivative that has shown cytotoxicity against various prostate cancer cell lines . The primary targets of this compound are proteins responsible for cell proliferation, apoptosis, and migration . These include PI3K, Akt, phosphorylated Akt, and proteins which control the cell cycle .
Mode of Action
This compound interacts with its targets to regulate their expression . It upregulates the expression of DR5 and cleave-caspase 3, which play important roles in the process of apoptosis . When DR5 is silenced, the proportion of apoptotic cells induced by this compound remarkably declines . This compound also downregulates the expression of survivin, which plays a key role in the process of survival and apoptosis .
Biochemical Pathways
This compound impacts several biochemical pathways. It regulates the expression of proteins that control the cell cycle, thus blocking the cell cycle at the G1 phase . It also impacts beta-catenin and cadherins, which are associated with cell migration .
Result of Action
This compound has shown an anti-prostate cancer effect by inducing apoptosis and inhibiting cell proliferation and migration both in vitro and in vivo . It significantly inhibits the progression of prostate cancer in mice, accompanied by regulating the protein expression of DR5, caspase 8, survivin, and cadherins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that environmental signals can influence gene expression and subsequent health outcomes
Biochemische Analyse
Biochemical Properties
Epiequisetin has been found to interact with several proteins and enzymes. It regulates the expression of PI3K, Akt, phosphorylated Akt, and proteins which control the cell cycle .
Cellular Effects
This compound has shown cytotoxicity against four prostate cancer cell lines, namely, LNCaP, 22Rv1, DU145, and PC-3 cells . It can dramatically regulate the clonal colony formation, apoptosis, and migration of PC-3 cells .
Molecular Mechanism
This compound blocks the cell cycle at the G1 phase . It upregulates the expression of DR5 and cleave-caspase 3, which play important roles in the process of apoptosis . When DR5 was silenced by small interfering RNA, the proportion of apoptotic cells induced by this compound remarkably declined .
Dosage Effects in Animal Models
This compound significantly inhibited the progression of prostate cancer in mice
Vorbereitungsmethoden
Epiequisetin wird typischerweise aus Fusarium equiseti durch bioassay-gestützte Isolierung gewonnen . Die synthetischen Wege und Reaktionsbedingungen für seine Herstellung beinhalten die Verwendung spezifischer Reagenzien und Bedingungen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Industrielle Produktionsmethoden befinden sich noch in der Forschung, aber der Schwerpunkt liegt auf der Optimierung der Ausbeute und der Reduzierung der Produktionskosten .
Analyse Chemischer Reaktionen
Epiequisetin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden . Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate von this compound ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es als Modellverbindung verwendet, um die Reaktivität und Eigenschaften von Tetramsäurederivaten zu untersuchen . In Biologie und Medizin hat this compound ein erhebliches Potenzial als Antikrebsmittel gezeigt, insbesondere gegen Prostatakrebs . Es wurde festgestellt, dass es die Apoptose induziert und die Zellproliferation und -migration in Krebszellen hemmt . Zusätzlich wurde this compound auf seine potenzielle Verwendung bei der Entwicklung neuer Anti-Vibrio-Mittel untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Regulation verschiedener molekularer Zielstrukturen und Signalwege . Es wurde gezeigt, dass es die Expression von Proteinen reguliert, die für Zellproliferation, Apoptose und Migration verantwortlich sind . This compound reguliert die Expression von DR5 und cleave-Caspase 3 nach oben, die eine wichtige Rolle im Prozess der Apoptose spielen . Es reguliert auch die Expression von Survivin, einem Schlüsselprotein für das Zellüberleben und die Apoptose, nach unten . Darüber hinaus wirkt sich this compound auf Beta-Catenin und Cadherine aus, die mit der Zellmigration verbunden sind .
Wissenschaftliche Forschungsanwendungen
Epiequisetin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and properties of tetramic acid derivatives . In biology and medicine, this compound has shown significant potential as an anti-cancer agent, particularly against prostate cancer . It has been found to induce apoptosis and inhibit cell proliferation and migration in cancer cells . Additionally, this compound has been studied for its potential use in developing novel anti-Vibrio agents .
Vergleich Mit ähnlichen Verbindungen
Epiequisetin ist einzigartig unter den Tetramsäurederivaten aufgrund seiner spezifischen zytotoxischen Eigenschaften und seines Wirkmechanismus . Ähnliche Verbindungen umfassen andere Tetramsäurederivate wie Equisetin . Während diese Verbindungen einige strukturelle Ähnlichkeiten aufweisen, unterscheidet sich die Fähigkeit von this compound, spezifische molekulare Zielstrukturen und Signalwege zu regulieren . Seine einzigartigen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung in der Krebsbehandlung .
Eigenschaften
IUPAC Name |
(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQBPPQLRODXET-YPFNAWONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Epiequisetin in prostate cancer cells?
A1: this compound exhibits its anti-cancer effects through multiple mechanisms. Research suggests that it induces apoptosis (programmed cell death) in prostate cancer cells by:
- Upregulating DR5 and Cleave-Caspase 3: this compound increases the expression of death receptor 5 (DR5) and cleaved caspase 3, both crucial players in the apoptotic pathway []. This effect was confirmed by silencing DR5, which led to a decrease in this compound-induced apoptosis [].
- Downregulating Survivin: this compound reduces the expression of Survivin, a protein known to inhibit apoptosis and promote cell survival [].
- Cell Cycle Arrest: this compound causes cell cycle arrest at the G1 phase, preventing cell division and proliferation [].
- Modulating PI3K/Akt Pathway: It influences the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation [].
- Targeting Beta-catenin and Cadherins: this compound affects Beta-catenin and cadherin proteins, which are involved in cell adhesion and migration [].
Q2: What is the source of this compound, and are there any other notable activities associated with this compound?
A2: this compound, a tetramic acid derivative, was first isolated from the marine sponge-derived fungus Fusarium equiseti [, ]. Beyond its promising anti-cancer activity, this compound also exhibits:
- Anti-Vibrio activity: this compound demonstrates inhibitory effects against various Vibrio species, a genus of bacteria known to cause diseases in aquatic animals [].
Q3: Has the efficacy of this compound been tested in a living model? What were the results?
A3: Yes, the efficacy of this compound has been evaluated in vivo using a mouse model of prostate cancer. The results demonstrated that this compound significantly inhibited prostate cancer progression in these mice []. This anti-cancer effect was accompanied by the regulation of key proteins such as DR5, caspase 8, Survivin, and cadherins in vivo, supporting the in vitro findings [].
Q4: Are there any analytical methods available for the detection and quantification of this compound?
A4: While specific details regarding analytical methods for this compound were not provided in the presented research, it can be inferred that techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are likely employed for the isolation, characterization, and quantification of this compound from its natural sources and biological samples [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)



